GM1a Ganglioside oligosaccharide
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Overview
Description
GM1a Ganglioside oligosaccharide is a semisynthetic derivative of ganglioside GM1. It is a glycosphingolipid consisting of a pentasaccharide and a ceramide, coupled together by a β-glycosidic linkage . This compound is crucial for various physiological processes, including growth regulation and hormone-induced responses . It is also known to serve as the natural receptor for cholera toxin .
Preparation Methods
Synthetic Routes and Reaction Conditions
GM1a Ganglioside oligosaccharide can be synthesized from GM1 purified from a mixture of gangliosides extracted from mammalian brains. The purified GM1 is solubilized in methanol and slowly saturated with ozone for about 2 hours. This reaction breaks the double carbon-carbon bond in the C4 position, generating a desphingosine aldehyde product and a myristic aldehyde .
Industrial Production Methods
Industrial production of this compound involves ion exchange column chromatography fractionation, which is a simple and widely used procedure for GM1 purification . This method allows for the large-scale preparation of GM1 as a natural compound or as a derivative containing an isotopic radionuclide or a specific probe .
Chemical Reactions Analysis
Types of Reactions
GM1a Ganglioside oligosaccharide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Ozone is commonly used for the oxidation of GM1 to this compound.
Reduction: Specific reducing agents can be used to modify the ceramide moiety.
Substitution: Various substituents can be introduced to the oligosaccharide chain to study its interactions with proteins and other biomolecules.
Major Products
The major products formed from these reactions include desphingosine aldehyde and myristic aldehyde .
Scientific Research Applications
GM1a Ganglioside oligosaccharide has a wide range of scientific research applications:
Chemistry: It is used to study the interactions between glycosphingolipids and other biomolecules.
Biology: It plays a crucial role in neuronal differentiation, neuroregeneration, and signal transduction.
Industry: It is used in the development of biosensors and other diagnostic tools.
Mechanism of Action
GM1a Ganglioside oligosaccharide exerts its effects by directly binding to the TrkA receptor and triggering the MAPK pathway activation, leading to neuronal differentiation and protection . It also regulates mitochondrial function by increasing mitochondrial density and activity, and reducing reactive oxygen species levels .
Comparison with Similar Compounds
Similar Compounds
GM1 Ganglioside: The parent compound of GM1a Ganglioside oligosaccharide, known for its role in neuronal functions and as a receptor for cholera toxin.
GD1a Ganglioside: Another glycosphingolipid with similar functions but different oligosaccharide composition.
GD1b Ganglioside: Similar to GD1a but with different sialic acid residues.
Uniqueness
This compound is unique due to its specific oligosaccharide chain, which allows for precise interactions with membrane proteins instrumental for neuronal functions . This specificity makes it a valuable tool in studying and potentially treating neurological disorders.
Properties
Molecular Formula |
C34H58N2O26 |
---|---|
Molecular Weight |
910.8 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2S,3S,4S,5S,6R)-2-[[(2R,3S,4S,5S,6S)-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C34H58N2O26/c1-9(42)35-11(3-37)18(45)28(12(44)4-38)60-33-27(54)24(51)21(48)16(59-33)8-55-34-30(25(52)20(47)14(6-40)57-34)62-31-17(36-10(2)43)22(49)29(15(7-41)58-31)61-32-26(53)23(50)19(46)13(5-39)56-32/h3,11-34,38-41,44-54H,4-8H2,1-2H3,(H,35,42)(H,36,43)/t11-,12+,13+,14+,15+,16+,17+,18+,19-,20+,21+,22+,23-,24-,25-,26+,27-,28+,29+,30-,31-,32-,33-,34-/m0/s1 |
InChI Key |
QHIYXBIEORSERA-PSNZGTCWSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@@H]([C@H](O[C@@H]2OC[C@@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)O)O)O)CO)O)O)CO)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2OCC3C(C(C(C(O3)OC(C(CO)O)C(C(C=O)NC(=O)C)O)O)O)O)CO)O)O)CO)OC4C(C(C(C(O4)CO)O)O)O)O |
Origin of Product |
United States |
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